5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Description
5-(((6-Methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbiturate derivative characterized by a central 2-thioxodihydropyrimidine-4,6-dione scaffold substituted with a benzo[d]thiazol-2-yl group. This compound belongs to a broader class of thiobarbituric acid derivatives, which are renowned for their diverse pharmacological and chemical properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities .
Properties
IUPAC Name |
6-hydroxy-5-[(E)-(6-methyl-1,3-benzothiazol-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S2/c1-6-2-3-8-9(4-6)21-13(15-8)14-5-7-10(18)16-12(20)17-11(7)19/h2-5H,1H3,(H3,16,17,18,19,20)/b14-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDWOBKRARZBY-LHHJGKSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N=CC3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NC(=S)NC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thiazole and pyrimidine family, which has gained interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on available literature.
Chemical Structure
The compound features a complex structure that includes:
- A thiazole ring
- A pyrimidine core
- An imine linkage due to the methylene group connecting the thiazole and pyrimidine moieties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of Thiazole Ring: Cyclization of 2-amino thiophenol with appropriate aldehydes.
- Pyrimidine Formation: Utilizing dihydropyrimidinone derivatives through a one-pot reaction involving isocyanides.
- Imine Formation: Condensation reactions leading to the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar thiazole derivatives. For example, derivatives containing thiazole rings have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | 15.0 ± 1.5 | Inhibition of tyrosinase activity |
| Similar Thiazole Derivative | A549 (Lung Cancer) | 20.0 ± 2.0 | Induction of apoptosis |
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting nucleic acid synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
Enzyme Inhibition
The compound has been reported to inhibit various enzymes, particularly those involved in metabolic pathways such as:
- Tyrosinase: Important for melanin production; inhibition can lead to applications in skin whitening agents.
- AChE (Acetylcholinesterase): Potential therapeutic applications in Alzheimer's disease.
Case Studies
- Study on Tyrosinase Inhibition:
- A derivative with structural similarities exhibited an IC50 value of 10 µM against tyrosinase, suggesting that modifications to the thiazole moiety can enhance inhibitory effects.
- Anticancer Efficacy:
- A study involving various thiazole derivatives indicated that specific substitutions on the benzothiazole ring significantly enhanced cytotoxicity against cancer cell lines.
Scientific Research Applications
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazole derivatives, including the target compound. For instance:
- A study demonstrated that derivatives of benzothiazole exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the amino group enhances interaction with bacterial targets, potentially leading to improved efficacy against infections.
Anticancer Properties
Research has indicated that compounds similar to 5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione show promise in cancer treatment:
- A comparative study on thiazole derivatives revealed that certain compounds possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways .
Anti-inflammatory Effects
The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests potential applications in treating inflammatory conditions:
- In vitro studies have shown that related compounds can significantly reduce inflammatory markers by inhibiting prostaglandin synthesis, which is crucial in mediating inflammation.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- Bulky aromatic substituents (e.g., naphthoyl indole in ) enhance enzyme inhibitory potency due to improved target binding.
- Electron-deficient groups (e.g., nitro in ) correlate with cytotoxic effects, possibly via DNA intercalation or redox cycling.
Structure-Activity Relationships (SAR)
- Aromatic Substituents : Benzo[d]thiazol, indole, and naphthoyl groups enhance interactions with hydrophobic enzyme pockets or DNA .
- Electron-Withdrawing Groups : Nitro or chloro substituents increase electrophilicity, promoting covalent interactions with nucleophilic residues .
- Steric Effects : Bulky groups (e.g., di-tert-butyl in ) improve metabolic stability but may reduce solubility.
Q & A
Q. Q1. What are the standard protocols for synthesizing 5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione?
The compound can be synthesized via cyclocondensation reactions involving benzo[d]thiazol-2-amine derivatives and pyrimidine precursors. A typical method involves refluxing intermediates in ethanol or DMF/EtOH mixtures (1:1) for 2–4 hours, followed by recrystallization to isolate the product . For example, reacting 6-methylbenzo[d]thiazol-2-amine with thiourea derivatives under acidic conditions yields the target compound. Reaction progress is monitored via TLC, and purity is confirmed using HPLC (>95% purity) .
Q. Q2. How is structural confirmation achieved for this compound?
Structural confirmation requires a combination of spectral and elemental analysis:
- IR spectroscopy : Identifies key functional groups (e.g., C=S stretch at ~1200 cm⁻¹, NH stretches at ~3200 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm) and carbon backbone.
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak).
- Elemental analysis : Matches calculated vs. observed C, H, N, S content (deviation <0.4%) .
Biological Activity and Screening
Q. Q3. What biological activities have been reported for this compound?
Preliminary studies highlight antimicrobial and antitumor potential. For structurally related analogs:
Q. Q4. How are bioactivity assays designed to evaluate this compound?
- Antimicrobial : Broth microdilution (CLSI guidelines) with 96-well plates, using 10⁵ CFU/mL inoculum and 24-hour incubation .
- Anticancer : MTT assays with 48-hour exposure, followed by apoptosis analysis (Annexin V/PI staining) .
- Positive controls : Ciprofloxacin (antimicrobial) and Doxorubicin (anticancer) .
Advanced Synthesis and Optimization
Q. Q5. How can reaction pathways be controlled to minimize by-products during synthesis?
By optimizing solvent polarity and temperature:
- Solvent choice : Polar aprotic solvents (DMF) favor cyclization over side reactions like hydrolysis.
- Acid catalysis : Controlled pH (e.g., H₂SO₄ at 0.1 M) enhances imine formation while suppressing dimerization .
- By-product analysis : LC-MS identifies intermediates (e.g., thiourea adducts), guiding stepwise purification .
Q. Q6. What strategies improve yield in large-scale synthesis?
- Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., cyclocondensation).
- Catalyst recycling : Heterogeneous catalysts (e.g., Amberlyst-15) reduce waste .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) .
Data Analysis and Contradictions
Q. Q7. How can discrepancies in reported bioactivity data be resolved?
Discrepancies often arise from assay conditions:
- Compound stability : Degradation in DMSO stock solutions (test via HPLC over 24 hours).
- Cell line variability : Use standardized cell lines (e.g., ATCC-certified) and replicate experiments (n ≥ 3) .
- Synergistic effects : Screen combinations with adjuvants (e.g., efflux pump inhibitors) to clarify mechanisms .
Q. Q8. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : AutoDock Vina evaluates binding to targets (e.g., EGFR kinase, PDB ID: 1M17) .
- QSAR models : Hammett constants correlate electron-withdrawing substituents (e.g., NO₂) with enhanced activity .
Environmental and Stability Studies
Q. Q9. How is environmental fate assessed for this compound?
Long-term studies (e.g., OECD 307 guidelines) evaluate:
Q. Q10. What are the stability challenges in formulation?
- pH sensitivity : Degrades rapidly at pH >8 (optimize with buffered excipients).
- Light sensitivity : Store in amber vials under nitrogen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
